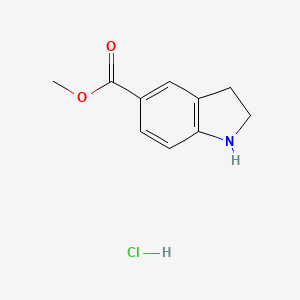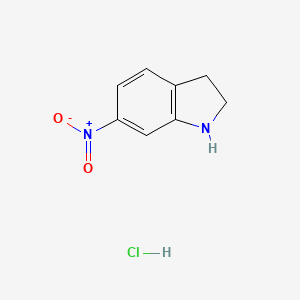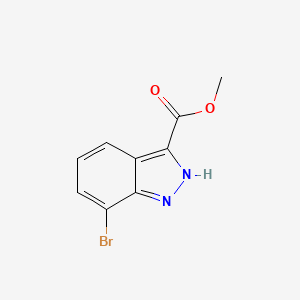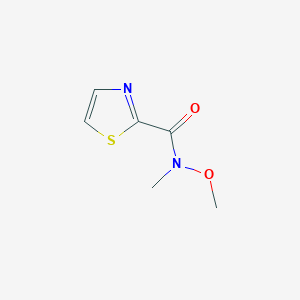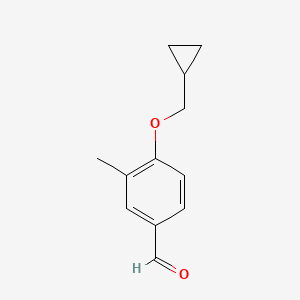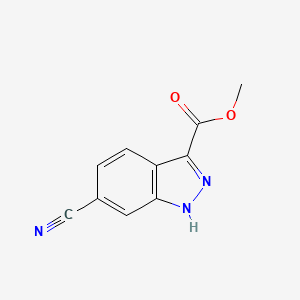
6-Ciano-1H-indazol-3-carboxilato de metilo
Descripción general
Descripción
“Methyl 6-cyano-1H-indazole-3-carboxylate” is a chemical compound with the molecular formula C10H7N3O2 . It is used as a building block in pharmaceutical products .
Molecular Structure Analysis
The molecular structure of “Methyl 6-cyano-1H-indazole-3-carboxylate” can be represented by the InChI code: 1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) .Physical and Chemical Properties Analysis
“Methyl 6-cyano-1H-indazole-3-carboxylate” is an orange solid . It has a molecular weight of 201.18 .Aplicaciones Científicas De Investigación
Síntesis de Imidazoles Sustituidos
6-Ciano-1H-indazol-3-carboxilato de metilo: es un precursor clave en la síntesis de varios imidazoles sustituidos, que son componentes importantes en moléculas funcionales utilizadas en una amplia gama de aplicaciones . La síntesis regiocontrolada permite la creación de imidazoles con patrones de sustitución específicos, lo cual es crucial para el desarrollo de agentes terapéuticos específicos.
Química Medicinal
Los derivados del indazol, incluidos los derivados del This compound, tienen una amplia gama de aplicaciones medicinales. Sirven como agentes antihipertensivos, anticancerígenos, antidepresivos, antiinflamatorios y antibacterianos . El motivo estructural del indazol está presente en varios medicamentos comercializados, lo que destaca su importancia en el diseño de fármacos y la farmacología.
Agentes Antiproliferativos
Específicamente, los compuestos sintetizados a partir del This compound han mostrado una prometedora actividad antiproliferativa contra varias líneas celulares neoplásicas. Algunos derivados pueden inhibir el crecimiento celular a concentraciones inferiores a 1 μM, lo que indica su potencial como potentes agentes anticancerígenos .
Inhibición de la Fosfoinositida 3-Kinasa
Los compuestos del indazol también se están explorando como inhibidores selectivos de la fosfoinositida 3-kinasa δ, que es un objetivo prometedor para el tratamiento de enfermedades respiratorias. La capacidad de modular esta cinasa puede conducir a beneficios terapéuticos significativos para pacientes con afecciones respiratorias crónicas .
Desarrollo de Metodologías Sintéticas
El compuesto se utiliza en el desarrollo de nuevas metodologías sintéticas para la construcción de indazoles. Esto incluye reacciones catalizadas por metales de transición, ciclación reductora y enfoques de síntesis sin catalizador. Estos métodos apuntan a mejorar el rendimiento, reducir los subproductos y mejorar la eficiencia de la síntesis del indazol .
Compatibilidad con Grupos Funcionales
En química orgánica sintética, el This compound se valora por su compatibilidad con grupos funcionales. Esta propiedad es esencial cuando se emplea en reacciones químicas complejas, asegurando que las transformaciones deseadas ocurran sin interferir con otros grupos funcionales presentes en la molécula .
Safety and Hazards
Mecanismo De Acción
Target of Action
Methyl 6-cyano-1H-indazole-3-carboxylate is a type of indazole derivative . Indazole derivatives have been found to inhibit, regulate, and/or modulate kinases such as CHK1, CHK2, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in cell biology and are involved in various cellular processes such as cell growth and division .
Mode of Action
Based on the known actions of indazole derivatives, it can be inferred that this compound may interact with its targets (chk1, chk2, and sgk kinases) and modulate their activity . This modulation can result in changes in the cellular processes controlled by these kinases, potentially leading to the inhibition of cell growth .
Biochemical Pathways
The biochemical pathways affected by Methyl 6-cyano-1H-indazole-3-carboxylate are likely to be those involving its target kinases. CHK1 and CHK2 are key players in the DNA damage response pathway, while SGK is involved in regulating ion transport and cell volume . Therefore, the compound’s action could affect these pathways and their downstream effects, potentially leading to changes in cell growth and division .
Result of Action
The molecular and cellular effects of Methyl 6-cyano-1H-indazole-3-carboxylate’s action would depend on its interaction with its target kinases. Given the role of these kinases in cell growth and division, the compound’s action could potentially result in the inhibition of cell growth . This could make it a candidate for the treatment of diseases characterized by uncontrolled cell growth, such as cancer .
Análisis Bioquímico
Biochemical Properties
Methyl 6-cyano-1H-indazole-3-carboxylate plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indazole derivatives, including Methyl 6-cyano-1H-indazole-3-carboxylate, have been shown to exhibit antiproliferative activity by inhibiting the growth of neoplastic cell lines . This interaction is crucial in understanding the compound’s potential therapeutic applications.
Cellular Effects
Methyl 6-cyano-1H-indazole-3-carboxylate affects various types of cells and cellular processes. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, indazole derivatives can cause a block in the G0–G1 phase of the cell cycle, thereby inhibiting cell growth . This effect on cell cycle regulation highlights the compound’s potential in cancer research and therapy.
Molecular Mechanism
The molecular mechanism of Methyl 6-cyano-1H-indazole-3-carboxylate involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. Indazole derivatives have been found to inhibit specific enzymes, leading to altered cellular functions . These interactions at the molecular level are essential for understanding the compound’s biochemical and therapeutic properties.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Methyl 6-cyano-1H-indazole-3-carboxylate can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that indazole derivatives can maintain their activity over extended periods, making them suitable for long-term biochemical research .
Dosage Effects in Animal Models
The effects of Methyl 6-cyano-1H-indazole-3-carboxylate vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, while higher doses could lead to toxic or adverse effects. Understanding the dosage-dependent effects is crucial for determining the compound’s safety and efficacy in preclinical studies .
Metabolic Pathways
Methyl 6-cyano-1H-indazole-3-carboxylate is involved in various metabolic pathways. It interacts with specific enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions are essential for understanding the compound’s role in cellular metabolism and its potential therapeutic applications .
Transport and Distribution
The transport and distribution of Methyl 6-cyano-1H-indazole-3-carboxylate within cells and tissues are mediated by specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation, which are critical for its biological activity and therapeutic potential .
Subcellular Localization
Methyl 6-cyano-1H-indazole-3-carboxylate exhibits specific subcellular localization, which influences its activity and function. Targeting signals and post-translational modifications direct the compound to specific compartments or organelles within the cell. Understanding its subcellular localization is essential for elucidating its mechanism of action and potential therapeutic applications .
Propiedades
IUPAC Name |
methyl 6-cyano-1H-indazole-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3O2/c1-15-10(14)9-7-3-2-6(5-11)4-8(7)12-13-9/h2-4H,1H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VDOGUWNGTCDAER-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=NNC2=C1C=CC(=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00696366 | |
| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
201.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
885279-07-2 | |
| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=885279-07-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Methyl 6-cyano-1H-indazole-3-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00696366 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![3-[(4-Chloro-2-isopropylphenoxy)methyl]-pyrrolidine hydrochloride](/img/structure/B1423898.png)
![3-[(4-Chlorobenzyl)oxy]pyrrolidine hydrochloride](/img/structure/B1423899.png)

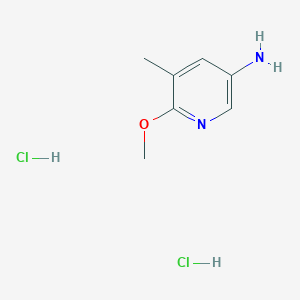
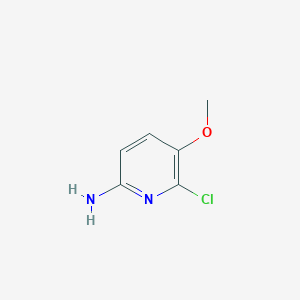
![3-{[2-Chloro-4-(1-methyl-1-phenylethyl)phenoxy]-methyl}piperidine hydrochloride](/img/structure/B1423905.png)


